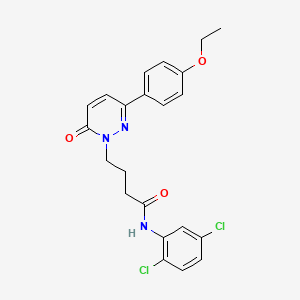

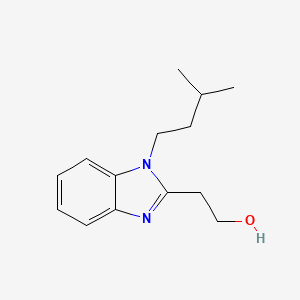

![molecular formula C10H11F3O B2683770 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol CAS No. 1000547-98-7](/img/structure/B2683770.png)

2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol, also known as MTFMA or 2-MTFMA, is a chemical compound that belongs to the family of aryl alcohols. It is a white crystalline solid that is soluble in organic solvents and water. MTFMA has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Biocatalytic Preparation for Pharmaceutical Intermediates A significant application of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol involves its role as a pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. Research has demonstrated an efficient biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This process achieved remarkable enantioselectivity and yield, highlighting the potential of biological methods over traditional chemical synthesis for producing high-purity pharmaceutical intermediates (Chen, Xia, Liu, & Wang, 2019).

Peptide Synthesis Enhancements Another research avenue explores the development of new amino-protective groups for peptide synthesis. Modifications to 2-(methylsulphonyl)ethanol, leading to alcohols that introduce urethane-type amino-protective groups, demonstrate advancements in peptide synthesis. These groups are sensitive to base and offer an alternative to traditional protecting groups, enhancing the efficiency of peptide bond formation processes (Verhart & Tesser, 2010).

Receptor Studies in Pharmacology Furthermore, structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, through alkyl group additions, have provided insights into β-receptor populations. This research has led to a better understanding of β-receptors in various tissues, contributing to the development of targeted pharmacological interventions (Lands, Ludueña, & Buzzo, 1967).

Material Science Photochromic Properties

In material science, the compound's derivatives have been investigated for their photochromic properties in mixed crystals. This research opens up possibilities for creating materials that change color under different illumination conditions, with potential applications in displays and sensors (Takami, Kuroki, & Irie, 2007).

Enantioselective Synthesis for Aprepitant Production The compound also plays a critical role in the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key intermediate in the production of the antiemetic drug aprepitant. Research demonstrates an efficient synthetic process using Leifsonia xyli CCTCC M 2010241 cells, highlighting the potential for biocatalysis in pharmaceutical manufacturing (Ouyang, Wang, Huang, Cai, & He, 2013).

Propriétés

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUUFFLUWLVHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

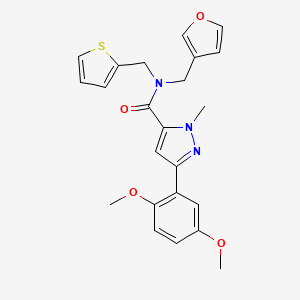

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)

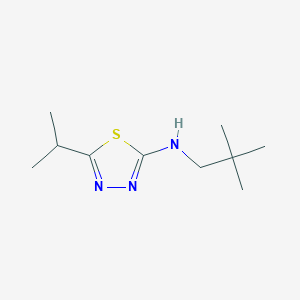

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)

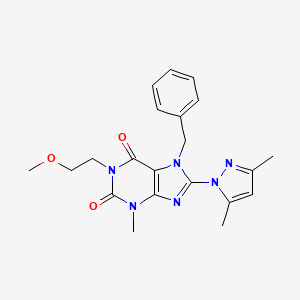

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)

![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)